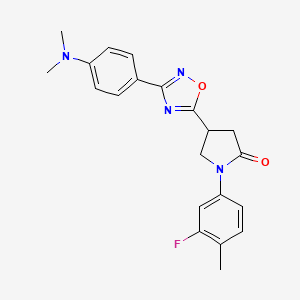

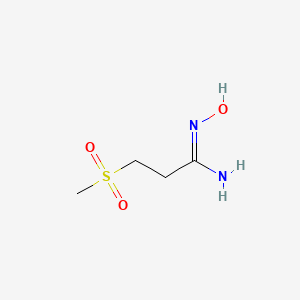

![molecular formula C8H10ClNO3 B2715256 Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride CAS No. 2243509-44-4](/img/structure/B2715256.png)

Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride is a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole-containing compounds are known to possess diverse biological activities and can be found in many natural products .

Chemical Reactions Analysis

Pyrrole-containing compounds can undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The specific reactions that this compound can undergo would depend on its exact structure .科学的研究の応用

Antileukemic Activity

A study explored the synthesis and antileukemic activity of certain compounds, including 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, which is closely related to Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate. The compounds showed promising antileukemic activity, comparable to mitomycin (Ladurée et al., 1989).

Aromaticity and Molecular Structure Analysis

Research on the aromaticity of dihetero analogues of pentalene dianion, including studies on methyl furo[3,2-b]pyrrole-5-carboxylate derivatives and methyl furo[2,3-b]pyrrole-5-carboxylate derivatives, provided insights into the molecular geometry and aromatic character of these compounds. These studies are crucial for understanding the stability and aromaticity of compounds, highlighting the importance of topological nature in determining aromatic character (Cyrański et al., 2001).

Synthesis and Antibacterial Activity

Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones were synthesized and evaluated for their antibacterial activity. The synthesis involved several steps, starting from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, indicating the potential of these compounds in developing new antimicrobial agents (Zemanov et al., 2017).

Synthesis of Novel Compounds

A novel class of compounds, including 5,5′-carbonyl-bis(5,6-dihydro-4H-thieno- and furo-[2,3-c]pyrrol-4-one), was synthesized. This synthesis demonstrates the versatility and potential of using Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride as a precursor in creating novel chemical entities (Koza & Balcı, 2011).

Azo Coupling and Synthesis of Pyrrolo[3,4-c]pyridazine-5-carboxylates

Research on the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates was conducted, highlighting the process of transformation from methyl 4-aminopyrrole-2-carboxylate to diazo compound and subsequent intramolecular azo coupling. This study showcases the intricate chemical processes that can be utilized in the synthesis of complex compounds (Galenko et al., 2016).

作用機序

Target of action

Compounds with a pyrrole structure, like “Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride”, often interact with various biological targets. These could include enzymes, receptors, or ion channels, depending on the specific functional groups present in the compound .

Mode of action

The interaction of “this compound” with its targets could involve binding to the active site or allosteric site of an enzyme or receptor, thereby modulating its activity .

Biochemical pathways

The compound’s action could affect various biochemical pathways, depending on its specific targets. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, solubility, and stability. These properties would influence the compound’s bioavailability .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could range from changes in cell signaling to alterations in cellular metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .

将来の方向性

特性

IUPAC Name |

methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h4,9H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUSGRAUSJGBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=C1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

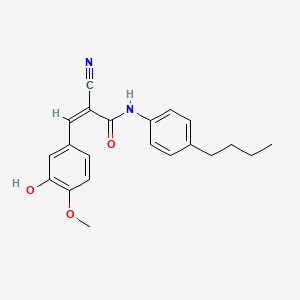

![N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2715178.png)

![Tert-butyl 2-[(propan-2-yl)amino]acetate](/img/structure/B2715179.png)

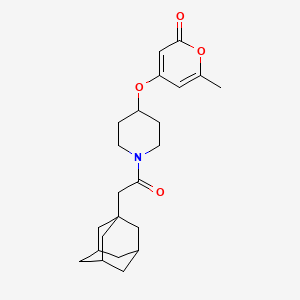

![ethyl 4-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2715181.png)

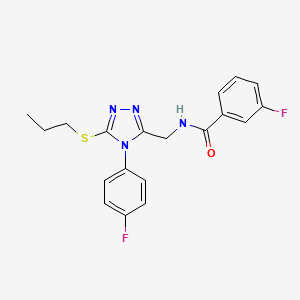

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2715182.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2715185.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2715196.png)